molecular formula C7H11ClO3 B1527299 Methyl 2-chloro-2-(oxolan-3-yl)acetate CAS No. 1248819-31-9

Methyl 2-chloro-2-(oxolan-3-yl)acetate

Cat. No.: B1527299
CAS No.: 1248819-31-9
M. Wt: 178.61 g/mol
InChI Key: DAZNCURYSGXYCT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(oxolan-3-yl)acetate is an ester derivative featuring a chloro substituent at the α-carbon and a tetrahydrofuran-3-yl (oxolan-3-yl) group. Replacing the amino group (-NH₂) with a chloro (-Cl) substituent yields a molecular formula of C₇H₁₁ClO₃ and an approximate molecular weight of 178.62 g/mol. The compound’s reactivity is likely dominated by the electron-withdrawing chloro group, making it a candidate for nucleophilic substitution reactions or as a precursor in heterocyclic synthesis.

Properties

IUPAC Name

methyl 2-chloro-2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNCURYSGXYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-chloro-2-(oxolan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8H13ClO3
  • Molecular Weight : 194.64 g/mol
  • IUPAC Name : this compound

The presence of the oxolane ring and the chloro substituent suggests that this compound may exhibit unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
  • Chemical Reactivity : The ester group can undergo hydrolysis, releasing active intermediates that can interact with biomolecules, potentially affecting various biochemical pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties:

  • In vitro Studies : The compound has demonstrated moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies : In assays involving breast cancer cell lines (e.g., MDA-MB-231), this compound induced apoptosis, as indicated by increased annexin V-FITC staining . The IC50 values for cell viability were found to be approximately 30 µM, suggesting a concentration-dependent effect on cell growth.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several chloro-substituted compounds, including this compound. The results indicated that this compound inhibited bacterial growth effectively compared to controls, supporting its potential use in developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, this compound was tested against breast cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis through intrinsic pathways. The study highlighted the compound's selectivity for cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntimicrobial & Anticancer~30 (cancer cells)
Tert-butyl acetateSolvent; minimal biological activityN/A
Methyl 2-amino-2-(oxolan-2-yl)acetateModerate biological activityN/A

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-chloro-2-(oxolan-3-yl)acetate with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups Potential Applications References
This compound C₇H₁₁ClO₃ ~178.62 Chloro, oxolan-3-yl Ester, ether Synthetic intermediate
Methyl 2-amino-2-(oxolan-3-yl)acetate C₇H₁₃NO₃ 159.19 Amino, oxolan-3-yl Ester, ether, amine Pharmaceutical intermediates
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ 173.21 Amino, oxolan-3-yl Ester, ether, amine Chiral building block
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate C₈H₁₄O₄ 174.19 Hydroxy, oxolan-3-yl Ester, ether, alcohol Biopolymer modification
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate C₉H₇Cl₃O₂ 253.51 Chloro, dichlorophenyl Ester, aryl halide Agrochemical synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-2-(oxolan-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(oxolan-3-yl)acetate

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